molecular formula C6H12ClNO B2477843 2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2253632-53-8

2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

Cat. No. B2477843
M. Wt: 149.62
InChI Key: ZHIHVRYBBQUMNP-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a chemical compound with the CAS Number: 2253632-53-8 . It has a molecular weight of 149.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is 1S/C6H11NO.ClH/c7-6-2-1-5(3-6)8-4-6;/h5H,1-4,7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 149.62 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Method : An enhanced synthesis method for (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane was developed, demonstrating mild reaction conditions and an overall yield of 70% (Zhang et al., 2014).

  • Functional Diversity Platform : The compound is utilized as a versatile platform for synthesizing diverse functional analogues, including those related to γ-amino butyric acid (GABA) and FDA-approved drugs baclofen and pregabalin (Garsi et al., 2022).

  • Ring Enlargement Reactions : The compound is involved in Demjanov and Tiffeneau-Demjanov ring enlargement reactions, demonstrating specific reactions with electrophiles and highlighting its chemical versatility (Fattori et al., 1993).

Applications in Drug Development

  • Anticancer Activity : A derivative of this compound showed selective toxic and antiproliferative effects against human hepatoma cell lines, highlighting its potential in cancer research (Pachuta-Stec & Szuster‐Ciesielska, 2015).

  • Aminohydroxylations for Stereoselectivity : The compound is used in highly stereoselective aminohydroxylations, an important process in the synthesis of protected forms of specific bicyclic compounds (Allemann & Vogel, 1991).

  • Base-Induced Cleavage Reactions : 2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride undergoes base-induced β-elimination, demonstrating its reactivity and potential in complex chemical syntheses (Lautens & Ma, 1996).

  • Thromboxane A2 Receptor Antagonists : Derivatives of the compound have been synthesized with potent thromboxane-like agonist activity, indicating its utility in cardiovascular research (Wilson et al., 1988).

Structural and Analytical Chemistry

  • NMR Spectroscopy Studies : The compound's derivatives have been studied using NMR spectroscopy, providing insights into the stereochemistry and molecular structure (Portoghese & Turcotte, 1971).

  • Crystallography Research : The crystal structure of a related oxabicyclo[2.2.1]heptane derivative was determined, contributing to the field of crystallography (Kelly et al., 2012).

  • Cycloaddition Strategy in Synthesis : The compound is involved in a [2 + 2] cycloaddition strategy, illustrating its use in innovative synthetic methodologies (Avenoza et al., 2010).

Miscellaneous Applications

  • Potential Antitumor Agents : Certain derivatives of the compound have shown potential as antitumor agents in various assays, expanding its potential applications in medicinal chemistry (Anderson et al., 1979).

  • Pharmacological Study : A Schiff base derived from a related compound was synthesized and evaluated for its antibacterial and fungicidal activities, indicating its relevance in pharmaceutical research (Al-Masoudi et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIHVRYBBQUMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1OC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride

CAS RN

2253632-53-8
Record name 2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
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